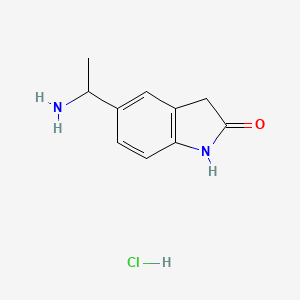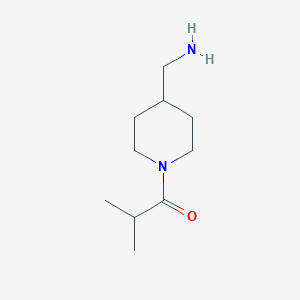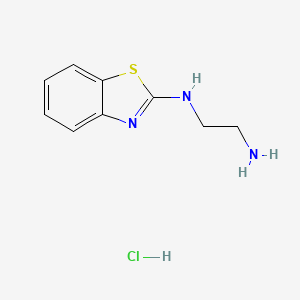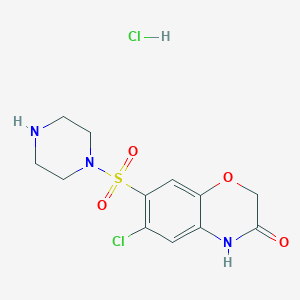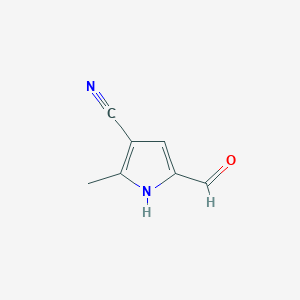
5-formyl-2-methyl-1H-pyrrole-3-carbonitrile
概要
説明
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures of many natural and synthetic compounds including pharmaceuticals and polymers .
Synthesis Analysis
There are several methods for the synthesis of pyrrole derivatives. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acidic conditions .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The fifth member of the ring is a nitrogen atom .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of the nitrogen atom in the ring. It can undergo electrophilic substitution reactions, more specifically at the C2 and C5 positions .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid at room temperature. It has a strong, characteristic odor .科学的研究の応用
Medicinal Applications
Pyrrole, a key component of “5-formyl-2-methyl-1H-pyrrole-3-carbonitrile”, is known to be a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis), antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Antifungal and Antibiotic Properties
Compounds containing the pyrrole subunit, like our compound of interest, have been used in the development of fungicides and antibiotics . This makes it a valuable resource in the fight against infectious diseases.
Anti-Inflammatory Drugs
Pyrrole-based compounds have also been used in the creation of anti-inflammatory drugs . This suggests potential applications in treating conditions characterized by inflammation.
Cholesterol Reducing Drugs
The pyrrole subunit has been utilized in the development of cholesterol-reducing drugs . This could imply potential applications in managing cardiovascular health.
Antitumor Agents
Compounds containing the pyrrole subunit have been used as antitumor agents . This suggests potential applications in cancer research and treatment.
CO2 Capture
Ionic liquids with aprotic heterocyclic anions (AHAs) have been developed for CO2 capture . Given that our compound of interest is a heterocyclic compound, it might have potential applications in environmental science, particularly in efforts to reduce greenhouse gas emissions.
Synthesis of Other Compounds
The pyrrole subunit is a key component in the synthesis of other complex compounds . This suggests potential applications in chemical synthesis and industrial chemistry.
Development of New Drugs
Imidazole, a similar heterocyclic compound, has been used extensively in the development of new drugs . Given the structural similarities, “5-formyl-2-methyl-1H-pyrrole-3-carbonitrile” might also have potential applications in pharmaceutical research and drug development.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-formyl-2-methyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(4-10)9-5/h2,4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXUWJXZXMZNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-2-methyl-1H-pyrrole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



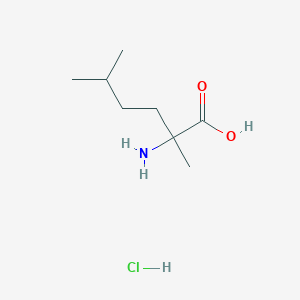
![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)
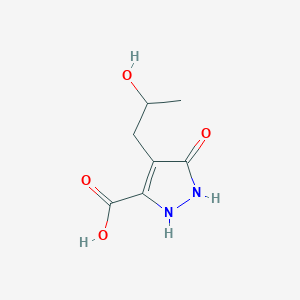

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)

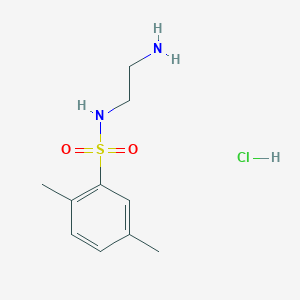
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)
